molecular formula C22H18FN3O2 B450382 4-FLUORO-N-{4-[N'-(1-PHENYLETHYLIDENE)HYDRAZINECARBONYL]PHENYL}BENZAMIDE

4-FLUORO-N-{4-[N'-(1-PHENYLETHYLIDENE)HYDRAZINECARBONYL]PHENYL}BENZAMIDE

Cat. No.: B450382
M. Wt: 375.4g/mol
InChI Key: OTDFCELACZUSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom, a phenylethylidene group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-aminobenzohydrazide to form an intermediate, which is then reacted with 1-phenylethylidenehydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(4-(hydrazinecarbonyl)phenyl)benzamide: Similar structure but lacks the phenylethylidene group.

    4-Chloro-N-(3-chloro-4-fluoro-phenyl)-benzamide: Contains chlorine atoms instead of the phenylethylidene group.

Uniqueness

4-Fluoro-N-{4-[N’-(1-phenylethylidene)hydrazinecarbonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenylethylidene group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4g/mol

IUPAC Name

4-[(4-fluorobenzoyl)amino]-N-(1-phenylethylideneamino)benzamide

InChI

InChI=1S/C22H18FN3O2/c1-15(16-5-3-2-4-6-16)25-26-22(28)18-9-13-20(14-10-18)24-21(27)17-7-11-19(23)12-8-17/h2-14H,1H3,(H,24,27)(H,26,28)

InChI Key

OTDFCELACZUSHG-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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